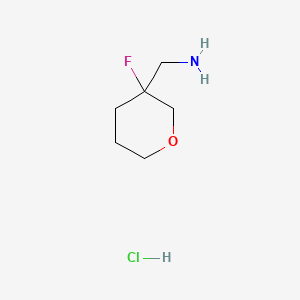
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound consists of a fluorine atom attached to a tetrahydropyran ring, which is further connected to a methanamine group and a hydrochloride counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride typically involves multiple steps, starting with the fluorination of tetrahydropyran to introduce the fluorine atom at the 3-position. This is followed by the introduction of the methanamine group through amination reactions. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluorotetrahydropyran-3-yl)methanamine;hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.
Comparison with Similar Compounds
3-Fluoropyridine
3-Fluorobenzene
3-Fluorotoluene
3-Fluoromethamphetamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C6H13ClFNO |
|---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
(3-fluorooxan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(4-8)2-1-3-9-5-6;/h1-5,8H2;1H |
InChI Key |
LYAJNJVCKLFPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


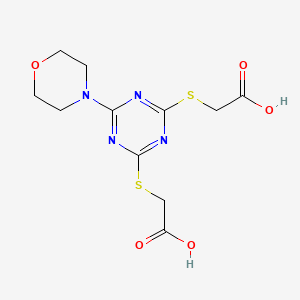
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
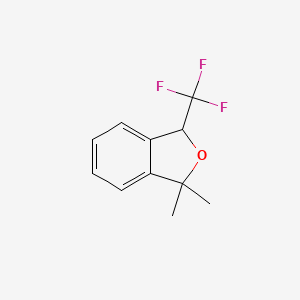

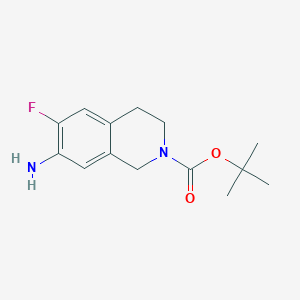


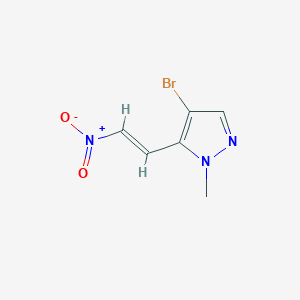

![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)

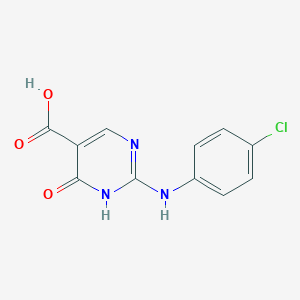
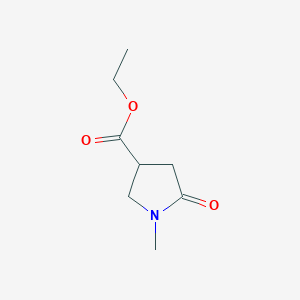
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)
